molecular formula C7H4F8O2 B12852478 1,1,2,2,3,3,4-Heptafluorobutyl 2-fluoroprop-2-enoate

1,1,2,2,3,3,4-Heptafluorobutyl 2-fluoroprop-2-enoate

Cat. No.: B12852478
M. Wt: 272.09 g/mol
InChI Key: LRNANQMUBLDACA-UHFFFAOYSA-N
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Description

1,1,2,2,3,3,4-Heptafluorobutyl 2-fluoroprop-2-enoate is a fluorinated ester compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart high thermal stability, chemical inertness, and low surface energy. These properties make it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,2,3,3,4-Heptafluorobutyl 2-fluoroprop-2-enoate typically involves the esterification of 2-fluoroprop-2-enoic acid with 1,1,2,2,3,3,4-heptafluorobutanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, industrial production may incorporate advanced purification techniques like chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1,2,2,3,3,4-Heptafluorobutyl 2-fluoroprop-2-enoate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

    Addition Reactions: The double bond in the prop-2-enoate moiety can participate in addition reactions with electrophiles or nucleophiles.

    Polymerization: The compound can undergo polymerization to form fluorinated polymers with unique properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Addition Reactions: Electrophiles such as halogens or hydrogen halides can be used. The reactions are often conducted at low temperatures to control the addition process.

    Polymerization: Radical initiators like azobisisobutyronitrile (AIBN) are used to initiate the polymerization process. The reactions are carried out under inert atmosphere conditions to prevent unwanted side reactions.

Major Products Formed

    Substitution Reactions: Products include fluorinated amides or thioesters.

    Addition Reactions: Products include halogenated or hydrogenated derivatives of the original compound.

    Polymerization: Products include fluorinated polymers with applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of 1,1,2,2,3,3,4-Heptafluorobutyl 2-fluoroprop-2-enoate involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s low surface energy allows it to interact with hydrophobic surfaces, making it useful in various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,2,2,3,3,4-Heptafluorobutyl 2-fluoroprop-2-enoate is unique due to its combination of multiple fluorine atoms and the prop-2-enoate moiety. This combination imparts distinct chemical properties such as high thermal stability, chemical inertness, and low surface energy, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C7H4F8O2

Molecular Weight

272.09 g/mol

IUPAC Name

1,1,2,2,3,3,4-heptafluorobutyl 2-fluoroprop-2-enoate

InChI

InChI=1S/C7H4F8O2/c1-3(9)4(16)17-7(14,15)6(12,13)5(10,11)2-8/h1-2H2

InChI Key

LRNANQMUBLDACA-UHFFFAOYSA-N

Canonical SMILES

C=C(C(=O)OC(C(C(CF)(F)F)(F)F)(F)F)F

Origin of Product

United States

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